(E)-4-(Furan-2-yl)-2-((3-(trifluoromethyl)phenyl)amino)but-3-enenitrile

Description

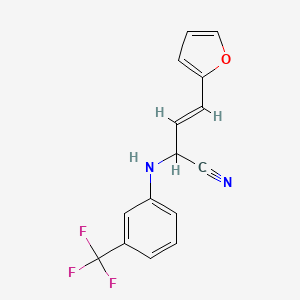

The compound (E)-4-(Furan-2-yl)-2-((3-(trifluoromethyl)phenyl)amino)but-3-enenitrile is a structurally complex molecule featuring:

- Trifluoromethylphenylamino group: A substituted aniline with a trifluoromethyl (CF₃) group, known for enhancing lipophilicity and metabolic stability .

- α,β-unsaturated nitrile (enenitrile): A conjugated system with a cyano (CN) group, which may confer electrophilic reactivity and influence binding interactions .

- (E)-stereochemistry: The trans-configuration of the double bond likely affects molecular geometry and target engagement .

Properties

Molecular Formula |

C15H11F3N2O |

|---|---|

Molecular Weight |

292.26 g/mol |

IUPAC Name |

(E)-4-(furan-2-yl)-2-[3-(trifluoromethyl)anilino]but-3-enenitrile |

InChI |

InChI=1S/C15H11F3N2O/c16-15(17,18)11-3-1-4-12(9-11)20-13(10-19)6-7-14-5-2-8-21-14/h1-9,13,20H/b7-6+ |

InChI Key |

HHRMVBBVTODBFD-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(/C=C/C2=CC=CO2)C#N)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC(=C1)NC(C=CC2=CC=CO2)C#N)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

(E)-4-(Furan-2-yl)-2-((3-(trifluoromethyl)phenyl)amino)but-3-enenitrile is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its pharmacological implications.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product is obtained as orange crystals with a melting point of 225–226 °C and a yield of 64% .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on related structures revealed that modifications in the trifluoromethyl group can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives containing furan and trifluoromethyl groups have shown promising results in inhibiting tumor growth in vitro .

The proposed mechanism of action for this compound involves the inhibition of specific cellular pathways associated with cancer cell proliferation. The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with target proteins involved in cell signaling pathways. This interaction may lead to apoptosis in cancer cells, as evidenced by increased caspase activity in treated cell lines .

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship study has shown that the presence of both furan and trifluoromethyl moieties is crucial for maintaining biological activity. Table 1 summarizes key findings from SAR studies:

| Compound | Furan Substituent | Trifluoromethyl Position | Biological Activity |

|---|---|---|---|

| A | 2-position | 3-position | High potency |

| B | 3-position | 4-position | Moderate potency |

| C | No furan | 3-position | Low potency |

Pharmacokinetic Properties

Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics, making it a suitable candidate for further development. Key pharmacokinetic parameters include:

- Solubility : High solubility in aqueous solutions.

- Stability : Stable under physiological conditions, with minimal degradation observed over time.

- Bioavailability : Demonstrated good bioavailability in preclinical models, suggesting potential for effective therapeutic use .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound in treating specific types of cancer:

- Breast Cancer : In vitro studies showed significant cytotoxic effects against MCF7 breast cancer cells, with IC50 values indicating potent activity.

- Lung Cancer : Animal models demonstrated reduced tumor size when treated with the compound, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

a) Trifluoromethylphenyl-containing Analogues

- Sorafenib Tosylate (Anticancer Agent): Contains a 3-(trifluoromethyl)phenyl urea group, similar to the trifluoromethylphenylamino group in the target compound. The urea linkage in Sorafenib facilitates hydrogen bonding with kinase targets, whereas the enenitrile in the target compound may act as a Michael acceptor . Activity: Sorafenib inhibits Raf kinases and VEGF receptors, highlighting the pharmacological relevance of the CF₃ group in target binding .

- di-surets (135400-100MG): Features a bis(trifluoromethyl)phenylamino group attached to a cyclobutene-dione core.

b) Furan-containing Analogues

- 4-(2-Furyl)-3-buten-2-one (FAM): Shares the furan and α,β-unsaturated system but replaces the nitrile with a ketone. The enone system in FAM is less electrophilic than the enenitrile, making it more suitable for flavoring applications than bioactive molecules .

- Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine: Contains a furan-2-ylmethyl group and a conjugated amine but lacks the CF₃ and nitrile groups.

c) α,β-Unsaturated Nitriles

Structural and Electronic Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-4-(Furan-2-yl)-2-((3-(trifluoromethyl)phenyl)amino)but-3-enenitrile, and how can stereoselectivity be ensured?

- Methodology : The compound’s α,β-unsaturated nitrile backbone suggests a Knoevenagel condensation between a furan-substituted aldehyde and a nitrile precursor, followed by amination with 3-(trifluoromethyl)aniline. To ensure E-stereochemistry, use catalytic bases like piperidine under reflux, and monitor reaction progression via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodology :

- 1H/13C NMR : Identify furan protons (δ 6.2–7.4 ppm), enenitrile protons (coupling constant J ≈ 12–16 Hz for E-isomer), and NH signals (δ 8–9 ppm). The trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and nitrile (δ ~115–120 ppm in 13C NMR) are key markers.

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200–2250 cm⁻¹) and secondary amine (N–H bend ~1500–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary bioactivity in academic settings?

- Methodology : Screen against enzyme targets (e.g., kinases, cytochrome P450) or receptors (e.g., GPCRs) using in vitro assays. The trifluoromethyl group may enhance binding to hydrophobic pockets. Use fluorescence-based assays for mitochondrial complex inhibition (e.g., MTT assay for cytotoxicity) or SPR for binding affinity. Reference structurally similar compounds in patents for target selection .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, and how do electronic effects influence reactivity?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density, focusing on the electron-withdrawing trifluoromethyl and nitrile groups. Use molecular docking (AutoDock Vina) to simulate binding to receptors like ryanodine modulators or mitochondrial complexes. Compare results with analogues in patents (e.g., M.28 class inhibitors) .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal Stability : Heat samples (40–60°C) and analyze degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B) and monitor nitrile integrity via IR.

- pH Stability : Test in buffers (pH 1–13) and quantify degradation products (LC-MS). The α,β-unsaturated system may hydrolyze under basic conditions, requiring stabilization via lyophilization .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic addition reactions?

- Methodology : React with thiols (e.g., glutathione) or amines to probe Michael acceptor activity. Monitor reaction kinetics via UV-Vis (λmax ~250–300 nm for conjugated systems). Compare reactivity to naphthoquinone derivatives with similar substituents (e.g., ’s thiol-adducts) to assess electronic effects of the trifluoromethyl group .

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

- Methodology : Synthesize analogues with modified furan (e.g., thiophene replacement) or trifluoromethyl position (para vs. meta). Test in parallel assays (e.g., kinase panels) and use multivariate analysis (PCA) to correlate substituent effects with activity. Reference SAR data from naphthoquinone derivatives () for scaffold optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.